2,5,9,11-Tetramethyl-5H-quinindoline

DNA binding topoisomerase II SAR

2,5,9,11-Tetramethyl-5H-quinindoline (CAS 158470-95-2, C19H18N2, MW 274.4) is a fully methylated, tetracyclic indolo[2,3-b]quinoline. It belongs to the 5H-quinindoline subclass, characterized by a methyl group on the pyridine nitrogen (N-5).

Molecular Formula C19H18N2
Molecular Weight 274.4 g/mol
CAS No. 158470-95-2
Cat. No. B12674837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,9,11-Tetramethyl-5H-quinindoline
CAS158470-95-2
Molecular FormulaC19H18N2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C2=C(C4=C(N3C)C=CC(=C4)C)C
InChIInChI=1S/C19H18N2/c1-11-5-7-16-15(10-11)18-13(3)14-9-12(2)6-8-17(14)21(4)19(18)20-16/h5-10H,1-4H3
InChIKeyYPFMIJKDSYHEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,9,11-Tetramethyl-5H-quinindoline (CAS 158470-95-2): Supplier & Procurement Baseline


2,5,9,11-Tetramethyl-5H-quinindoline (CAS 158470-95-2, C19H18N2, MW 274.4) is a fully methylated, tetracyclic indolo[2,3-b]quinoline . It belongs to the 5H-quinindoline subclass, characterized by a methyl group on the pyridine nitrogen (N-5). This compound is a key reference member of the quinindoline family used in DNA-targeting and anticancer research.

Why 5H-Quinindoline Analogs Cannot Be Substituted for 2,5,9,11-Tetramethyl-5H-quinindoline (CAS 158470-95-2)


Generic substitution within the indolo[2,3-b]quinoline class is not feasible because biological activity is exquisitely dependent on the methylation pattern [1]. The presence of a methyl group at N-5 is essential for cytotoxicity and topoisomerase II inhibition; all 6H-series compounds (lacking N-5 methylation) are inactive [1]. Symmetrical methylation at C-2, C-9, and C-11 further maximizes activity, making 2,5,9,11-tetramethyl-5H-quinindoline the most active analog in the series [1].

Quantitative Differentiation Evidence for 2,5,9,11-Tetramethyl-5H-quinindoline (CAS 158470-95-2) vs. Closest Analogs


DNA Binding Affinity: 12-Fold Higher ΔTm Over 6H-Series Analogs

The DNA-intercalating capacity of 2,5,9,11-tetramethyl-5H-quinindoline, measured by thermal denaturation of calf thymus DNA, yields a ΔTm of 19 °C [1]. In contrast, the most substituted 6H-series analog (lacking N-5 methylation) achieves a ΔTm of only 1.6 °C [1]. This ~12-fold difference demonstrates the critical contribution of N‑5 methylation and symmetric substitution.

DNA binding topoisomerase II SAR

Cytotoxicity Against KB Cells: 5H-Series Activity Requires N‑5 Methylation

All 5H-indolo[2,3-b]quinolines (including 2,5,9,11-tetramethyl-5H-quinindoline) exhibit cytotoxicity against KB cells with ID50 values ranging from 2 × 10⁻³ to 9 × 10⁻³ µmol/mL [1]. Among them, the fully methylated target compound was identified as the most active [1]. In contrast, none of the 6H-series compounds (lacking N-5 methylation) showed detectable activity in the same assay [1].

cytotoxicity KB cells SAR

Topoisomerase II-Mediated DNA Cleavage: Functional Activity Restricted to 5H Analogs

2,5,9,11-Tetramethyl-5H-quinindoline stimulates topoisomerase II-dependent pSP65 DNA cleavage at concentrations between 0.4 and 10 µM [1]. This property is exclusive to the 5H series; 6H-series compounds lacking the N-5 methyl group are completely inactive in this assay [1]. The high rotational symmetry of methyl groups in the target compound is associated with the strongest stimulation within the active series [1].

topoisomerase II DNA cleavage SAR

Antimicrobial Activity: Broad-Spectrum MIC Advantage of 5H Methylation

5H-series indolo[2,3-b]quinolines, including 2,5,9,11-tetramethyl-5H-quinindoline, inhibit Gram-positive bacteria and pathogenic fungi with MIC values between 3 × 10⁻² and 2.5 × 10⁻¹ µmol/mL [1]. The target compound, bearing the highest number of symmetrically distributed methyl groups, is the most active within this series [1]. 6H-series compounds again show no antimicrobial activity [1].

antimicrobial MIC SAR

High-Value Application Scenarios for 2,5,9,11-Tetramethyl-5H-quinindoline Procurement


DNA Topoisomerase II Inhibitor Lead Discovery

As the most potent DNA intercalator and topoisomerase II stimulator in the methyl-substituted quinindoline series, 2,5,9,11-tetramethyl-5H-quinindoline serves as an ideal positive control and scaffold for medicinal chemistry optimization programs targeting this enzyme [1].

Anticancer SAR Probe Compound

The compound's superior ΔTm (19 °C) and KB-cell cytotoxicity make it a benchmark for structure-activity relationship studies investigating how methylation density and symmetry influence DNA-targeted anticancer activity [1].

Antimicrobial Screening Reference Standard

With broad-spectrum MIC activity (0.03–0.25 µmol/mL) against Gram-positive bacteria and fungi, this compound is suitable as a reference standard in antimicrobial screening cascades that evaluate novel heterocyclic DNA binders [1].

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